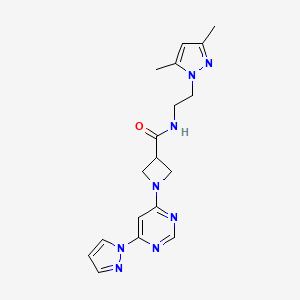
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N8O and its molecular weight is 366.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)azetidine-3-carboxamide is a novel pyrazolylpyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its herbicidal properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of the target compound involves multi-step reactions that typically include the formation of the pyrimidine and pyrazole rings, followed by the introduction of the azetidine moiety. The detailed synthetic pathway often employs reagents such as N,N-diisopropylethylamine (DIPEA) and HATU as coupling agents, facilitating the formation of the desired carboxamide structure.
Key Structural Features:
- Molecular Formula: C₂₇H₃₂N₉O
- Molecular Weight: 533.60 g/mol
- Functional Groups: Contains pyrazole and pyrimidine rings, which are known for their diverse biological activities.
Herbicidal Activity
Recent studies have evaluated the herbicidal potential of various pyrazolylpyrimidine derivatives, including our compound of interest. The herbicidal activity is often assessed against common weeds, with results indicating significant inhibitory effects on plant growth.
| Compound Name | Target Weed | IC50 (mg/L) | Observations |
|---|---|---|---|
| This compound | Pennisetum alopecuroides | 1.90 | Strong root growth inhibition |
| 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | 3.14 | Highest chlorophyll inhibition |
The structure–activity relationship (SAR) studies suggest that modifications to the substituents on the pyrimidine ring significantly influence herbicidal efficacy. For instance, the presence of alkynyloxy groups enhances activity compared to other substituents like alkoxy or amino groups .
The precise mechanisms through which these compounds exert their biological effects are still under investigation. However, several hypotheses have emerged based on existing literature:
- Inhibition of Photosynthesis: Certain derivatives have been shown to interfere with chlorophyll synthesis and photosynthetic efficiency in plants.
- Disruption of Hormonal Balance: Compounds may affect plant hormone signaling pathways that regulate growth and development.
- Targeting Specific Enzymes: Some studies suggest that these compounds might inhibit key enzymes involved in metabolic pathways critical for weed survival.
Case Studies
A significant case study conducted on a series of pyrazolylpyrimidine derivatives demonstrated that variations in molecular structure led to differing levels of herbicidal activity. The most potent compounds were identified through rigorous in vitro assays followed by field trials to evaluate their effectiveness under real-world conditions.
Case Study Highlights:
科学研究应用
Anticancer Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, as anticancer agents. These compounds exhibit significant activity against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer progression.
- Mechanism of Action : The mechanism often involves the inhibition of kinases that are crucial for cancer cell proliferation. For instance, studies have shown that certain derivatives can selectively inhibit the PI3Kδ isoform, which is implicated in various cancers .
- Case Studies :
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes linked to various diseases:
- Target Enzymes : The compound is noted for its activity against phosphoinositide 3-kinases (PI3Ks), which play a significant role in cellular functions including growth and metabolism.
- Research Findings : Recent studies have documented the selectivity and potency of these compounds against PI3Kδ, making them candidates for further development as therapeutic agents .
Synthetic Approaches
The synthesis of this compound involves multi-step reactions that allow for structural modifications, enhancing its biological profile:
- Synthesis Pathways : Various synthetic routes have been developed to create derivatives with improved biological activities. For example, reactions involving hydrazone formation and subsequent cyclization have been utilized .
- Characterization Techniques : Characterization methods such as NMR spectroscopy and mass spectrometry are routinely employed to confirm the structure and purity of synthesized compounds .
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-13-8-14(2)25(23-13)7-5-19-18(27)15-10-24(11-15)16-9-17(21-12-20-16)26-6-3-4-22-26/h3-4,6,8-9,12,15H,5,7,10-11H2,1-2H3,(H,19,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAFRKXROPBVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













